molecular formula C9H18O2 B070905 (1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol CAS No. 179249-41-3

(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol

Cat. No. B070905
M. Wt: 158.24 g/mol
InChI Key: XSEWIIKMVMWAKL-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol, also known as D-threo-1,4-Dimercapto-2,3-butanediol or DMSA, is a chelating agent used to treat heavy metal poisoning. This compound is a derivative of dimercaprol, a drug used to treat arsenic, gold, and mercury poisoning. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.

Mechanism Of Action

DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine. This process is known as chelation. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.

Biochemical And Physiological Effects

DMSA has been shown to have low toxicity and is well-tolerated by the body. It has been shown to be effective in reducing the levels of heavy metals in the body. DMSA has also been shown to have antioxidant properties, which may help protect the body from oxidative stress.

Advantages And Limitations For Lab Experiments

DMSA is a commonly used chelating agent in laboratory experiments. It has a high affinity for heavy metals, which makes it an effective tool for studying heavy metal toxicity. However, DMSA can also chelate essential metals, such as zinc and copper, which may affect the results of experiments.

Future Directions

1. Development of new chelating agents with higher affinity for heavy metals and lower affinity for essential metals.
2. Investigation of the potential use of DMSA in the treatment of other conditions, such as Alzheimer's disease and Parkinson's disease.
3. Study of the long-term effects of DMSA treatment on the body.
4. Development of new methods for detecting heavy metal toxicity in the body.

Synthesis Methods

DMSA is synthesized from thiomalic acid, which is produced by the reaction of malic acid with hydrogen sulfide. Thiomalic acid is then esterified with isopropyl alcohol to produce DMSA.

Scientific Research Applications

DMSA has been extensively studied for its ability to treat heavy metal poisoning. It has been shown to be effective in treating lead, mercury, and arsenic poisoning. DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine.

properties

CAS RN

179249-41-3

Product Name

(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(1S,2S,4R)-2-propan-2-ylcyclohexane-1,4-diol

InChI

InChI=1S/C9H18O2/c1-6(2)8-5-7(10)3-4-9(8)11/h6-11H,3-5H2,1-2H3/t7-,8+,9+/m1/s1

InChI Key

XSEWIIKMVMWAKL-VGMNWLOBSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@@H](CC[C@@H]1O)O

SMILES

CC(C)C1CC(CCC1O)O

Canonical SMILES

CC(C)C1CC(CCC1O)O

synonyms

1,4-Cyclohexanediol,2-(1-methylethyl)-,(1alpha,2alpha,4alpha)-(9CI)

Origin of Product

United States

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